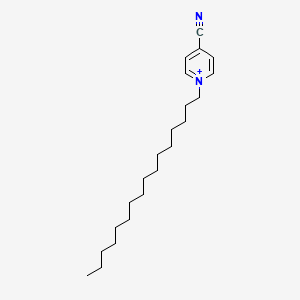
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester is a complex organic compound with a diverse range of applications in various fields. This compound contains 52 bonds, including 24 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carbamate, 1 tertiary amine, and 1 aromatic ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-butoxyphenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinyl)ethyl ester
- 1-(1-Piperidinyl)-3-propoxy-2-propanyl (2-butoxyphenyl)carbamate
- 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both aromatic and aliphatic groups, which contribute to its diverse reactivity and potential applications. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
69852-97-7 |
|---|---|
Molekularformel |
C18H28N2O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-14-22-17-10-6-5-9-16(17)19-18(21)23-15-13-20-11-7-4-8-12-20/h5-6,9-10H,2-4,7-8,11-15H2,1H3,(H,19,21) |
InChI-Schlüssel |
CNSTXCZBEQEWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)

![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)










